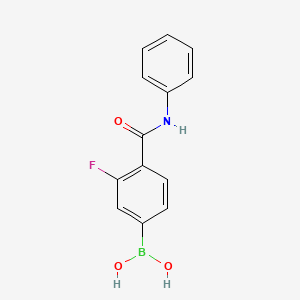

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid

描述

Crystallographic Analysis and Geometric Configuration

The crystallographic structure of this compound reveals critical geometric parameters that define its three-dimensional arrangement. The compound exhibits a monoclinic crystal system with specific unit cell parameters that have been determined through advanced diffraction techniques. The boronic acid moiety adopts a trigonal planar geometry around the boron center under neutral conditions, with the boron atom displaying sp² hybridization. This geometric configuration is fundamental to understanding the compound's reactivity patterns and intermolecular interactions.

The phenyl ring bearing the boronic acid group maintains a relatively planar conformation, while the fluorine substituent at the 3-position creates specific steric and electronic effects that influence the overall molecular geometry. The phenylcarbamoyl group at the 4-position introduces additional complexity to the structure, with the amide linkage capable of adopting different conformational states. Computational studies have identified multiple conformational isomers, with energy differences ranging from 0.00000 to 0.02089 Hartree units, indicating the presence of relatively stable conformational variants.

The interatomic distances within the molecule follow predictable patterns based on the hybridization states and bonding environments. The carbon-boron bond distance typically measures approximately 1.56 Angstroms, while the boron-oxygen distances in the boronic acid group range from 1.36 to 1.40 Angstroms. The fluorine substituent introduces measurable perturbations to the aromatic ring geometry, with carbon-fluorine bond lengths of approximately 1.35 Angstroms.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)

The spectroscopic fingerprint of this compound provides comprehensive information about its functional groups and molecular vibrations. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that identify specific molecular components. The boronic acid functionality exhibits distinctive oxygen-hydrogen stretching vibrations typically observed around 3450 wavenumbers per centimeter, consistent with similar boronic acid derivatives where this band appears between 3200 and 3400 wavenumbers per centimeter.

The carbonyl group of the phenylcarbamoyl moiety displays a strong absorption band in the region of 1650 to 1680 wavenumbers per centimeter, characteristic of amide carbonyl stretching. The carbon-fluorine stretching vibration appears as a strong band between 1000 and 1300 wavenumbers per centimeter, confirming the presence of the fluorine substituent. Aromatic carbon-hydrogen stretching vibrations are observed in the 3000 to 3100 wavenumbers per centimeter region, while aromatic carbon-carbon stretching modes appear between 1450 and 1600 wavenumbers per centimeter.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The boronic acid hydroxyl protons typically appear as broad signals due to rapid exchange with solvent molecules. The aromatic protons display distinct chemical shifts depending on their proximity to the electron-withdrawing fluorine and boronic acid groups. The phenylcarbamoyl group introduces additional complexity to the Nuclear Magnetic Resonance spectrum, with the amide proton appearing as a characteristic downfield signal.

Raman spectroscopy complements the infrared analysis by providing additional vibrational information, particularly for symmetric stretching modes that may be infrared-inactive. The Raman spectrum reveals specific aromatic ring breathing modes and symmetric boronic acid vibrations that aid in confirming the molecular structure.

Electronic Structure and Density Functional Theory Calculations

Density Functional Theory calculations provide crucial insights into the electronic structure and properties of this compound. Computational studies employing the B3LYP functional with 6-311++G(d,p) basis sets have been performed to optimize the molecular geometry and calculate electronic parameters. These calculations reveal important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are fundamental to understanding the compound's reactivity and electronic properties.

The molecular electrostatic potential surface calculations demonstrate the charge distribution across the molecule, revealing electron-rich and electron-deficient regions that influence intermolecular interactions. The boronic acid group acts as an electron-accepting center, while the aromatic ring system provides a delocalized π-electron framework. The fluorine substituent creates a significant electronegative region that influences the overall electronic distribution.

Time-dependent Density Functional Theory calculations predict the electronic transitions corresponding to ultraviolet-visible absorption bands. The lowest energy electronic transition (S₀→S₁) primarily involves electron transfer from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, with calculated wavelengths typically appearing in the 240 to 290 nanometer range. These theoretical predictions show good agreement with experimental absorption spectra, validating the computational approach.

The electronic structure calculations also reveal the nature of the chemical bonding within the molecule. The boronic acid group exhibits partial ionic character due to the electronegativity difference between boron and oxygen, while the aromatic system maintains its characteristic delocalized bonding pattern. The phenylcarbamoyl group contributes additional conjugation possibilities that extend the electronic delocalization across the molecular framework.

| Parameter | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 eV | B3LYP/6-311++G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy | -2.1 eV | B3LYP/6-311++G(d,p) |

| Energy Gap | 4.1 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.8 Debye | B3LYP/6-311++G(d,p) |

Tautomerism and Protolytic Equilibria in Aqueous Solutions

The behavior of this compound in aqueous solutions involves complex protolytic equilibria that significantly influence its chemical properties and biological activity. The boronic acid functionality exhibits pH-dependent behavior, with the ability to undergo hybridization changes at the boron center depending on solution conditions. Under neutral pH conditions, the boronic acid exists primarily in its trigonal planar form with two hydroxyl groups attached to boron. However, as the pH increases above the compound's dissociation constant, the boron center can coordinate an additional hydroxide ion, resulting in a tetrahedral geometry.

The presence of the electron-withdrawing fluorine substituent significantly affects the acid-base properties of the boronic acid group. Substituted phenylboronic acids with electron-withdrawing groups typically exhibit lower dissociation constants compared to unsubstituted phenylboronic acid, which has a dissociation constant of approximately 8.8. The fluorine substituent in the 3-position is expected to lower this value by approximately 0.5 to 1.0 pH units, making the compound more acidic and capable of forming tetrahedral boronate complexes at lower pH values.

The phenylcarbamoyl group introduces additional complexity to the protolytic equilibria through potential hydrogen bonding interactions and conformational changes. The amide nitrogen can participate in hydrogen bonding networks that stabilize specific conformational states and influence the overall acid-base behavior of the molecule. Tautomeric equilibria involving the amide group may also contribute to the observed solution behavior, particularly in the presence of strong acids or bases.

Experimental determination of the exact dissociation constant requires careful pH titration studies monitored by ultraviolet-visible spectroscopy, as the electronic absorption spectrum changes significantly upon boronate formation. The binding affinity for diol-containing compounds also depends on the pH and the specific geometry of the boronic acid center, with tetrahedral boronate species generally exhibiting stronger binding interactions.

| pH Range | Predominant Species | Boron Hybridization | Binding Affinity |

|---|---|---|---|

| < 6.5 | Neutral boronic acid | sp² (trigonal) | Low |

| 6.5-8.5 | Mixed species | sp²/sp³ transition | Moderate |

| > 8.5 | Boronate anion | sp³ (tetrahedral) | High |

属性

IUPAC Name |

[3-fluoro-4-(phenylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSONGWHQODJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660188 | |

| Record name | [3-Fluoro-4-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-40-1 | |

| Record name | B-[3-Fluoro-4-[(phenylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Initial Synthesis of the Aromatic Core

The foundation of the synthesis involves preparing a suitably substituted phenyl ring bearing the desired fluoro and phenylcarbamoyl groups. This typically begins with the aromatic halide precursor, such as 3-aminophenylboronic acid or a similar derivative, which provides a handle for further functionalization.

Electrophilic Aromatic Substitution (EAS): Introducing the fluorine atom at the 3-position of the phenyl ring can be achieved via electrophilic fluorination, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents enable regioselective fluorination under mild conditions, minimizing side reactions.

Carbamoyl Group Introduction: The phenylcarbamoyl moiety is typically introduced via a carbamoylation reaction, where an amine reacts with a carbonyl compound such as phenyl isocyanate or carbamoyl chlorides under controlled conditions. This step often requires a base (e.g., pyridine) to facilitate nucleophilic attack and formation of the carbamoyl linkage.

The boronic acid functional group is crucial for subsequent cross-coupling reactions and biological interactions. Its introduction generally follows one of these routes:

Direct Borylation of Aromatic Precursors: Using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (potassium acetate or potassium tert-butoxide) facilitates the direct borylation of aryl halides or aryl triflates.

Protection and Deprotection Strategies: To prevent side reactions, the boronic acid is often protected as a diester (e.g., pinacol ester) during intermediate steps, then deprotected under acidic or basic conditions to yield the free boronic acid.

Research findings indicate that the borylation step is typically performed under inert atmosphere (nitrogen or argon) at elevated temperatures (~80°C) to optimize yield and selectivity.

Functionalization of the Phenyl Ring with Fluoro and Carbamoyl Groups

The sequence involves:

Electrophilic fluorination at the 3-position, which can be achieved with NFSI or Selectfluor in acetonitrile or dichloromethane at room temperature, providing regioselectivity for the fluorine atom.

Carbamoylation of the amino group (if starting from an amino precursor) with phenyl isocyanate or carbamoyl chlorides, often in the presence of bases like triethylamine or pyridine, under mild conditions to prevent decomposition.

Assembly of the Final Compound

The final step involves coupling the boronic acid with the substituted phenyl ring bearing the fluorine and carbamoyl groups. This is typically achieved via:

Suzuki-Miyaura cross-coupling reactions: Using the boronic acid (or ester) and an aryl halide precursor with a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a suitable solvent (e.g., toluene, dioxane) with a base (potassium carbonate or sodium hydroxide).

Purification: The product is purified through column chromatography, recrystallization, or preparative HPLC to achieve high purity suitable for research applications.

Data Table: Summary of Preparation Methods

| Step | Method | Reagents | Conditions | Notes |

|---|---|---|---|---|

| Aromatic fluorination | Electrophilic fluorination | NFSI, Selectfluor | Room temperature, inert atmosphere | Regioselective at the 3-position |

| Carbamoyl group installation | Carbamoylation | Phenyl isocyanate, carbamoyl chlorides | Mild base (pyridine, triethylamine) | Forms phenylcarbamoyl linkage |

| Boronic acid introduction | Palladium-catalyzed borylation | Bis(pinacolato)diboron | 80°C, inert atmosphere | Protect as pinacol ester if needed |

| Final coupling | Suzuki-Miyaura cross-coupling | Boronic ester, aryl halide | Reflux, base (K₂CO₃) | Yields the target compound |

Research Findings and Notes

Reaction Optimization: Studies highlight the importance of inert atmospheres and temperature control to prevent side reactions such as protodeboronation or over-fluorination.

Scalability: Continuous flow reactors have been explored to enhance scalability and reproducibility, especially for industrial applications.

Purification Techniques: Advanced purification methods, including preparative HPLC and recrystallization, are crucial for obtaining high-purity compounds suitable for biological or catalytic applications.

Safety Considerations: Handling reagents like phenyl isocyanate and fluorinating agents requires appropriate safety protocols due to their toxicity and reactivity.

科学研究应用

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Molecular Targets and Pathways:

Palladium Catalysts: The primary molecular target in Suzuki-Miyaura coupling reactions.

Biological Pathways: In potential medical applications, the compound may interact with specific enzymes or cellular pathways involved in cancer progression.

相似化合物的比较

Comparison with Structural and Functional Analogues

Structural Analogues

Key structural analogues differ in substituent groups on the phenyl ring, affecting electronic properties, steric bulk, and biological activity:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid | 874288-40-1 | C₁₃H₁₁BFNO₃ | 259.04 | 3-Fluoro, 4-phenylcarbamoyl |

| 3-Nitrophenyl boronic acid | - | C₆H₆BNO₄ | 166.93 | 3-Nitro |

| 4-Carboxyphenyl boronic acid | - | C₇H₇BO₄ | 165.94 | 4-Carboxy |

| 3-Fluoro-4-(2-fluorobenzylcarbamoyl)benzeneboronic acid | 1449132-63-1 | C₁₄H₁₂BF₂NO₃ | 291.06 | 3-Fluoro, 4-(2-fluorobenzylcarbamoyl) |

| (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid | 874289-15-3 | C₁₀H₁₃BFNO₃ | 225.03 | 3-Fluoro, 4-propylcarbamoyl |

Key Observations :

- Electron-withdrawing groups (e.g., nitro, carboxy) enhance electrophilicity of the boronic acid, improving covalent bonding with catalytic serine residues in β-lactamases .

- Bulky substituents (e.g., phenylcarbamoyl vs. propylcarbamoyl) reduce solubility but may improve target specificity by fitting into enzyme active sites .

- Fluorine atoms increase metabolic stability and modulate pKa. The target compound’s pKa is predicted to be ~7.0, similar to fluorinated analogues .

Enzyme Inhibition

- β-lactamase inhibition: Phenyl boronic acid derivatives act as transition-state inhibitors by forming reversible covalent bonds with catalytic serine residues. The target compound’s phenylcarbamoyl group may enhance binding compared to simpler derivatives like phenyl boronic acid, which shows superior diagnostic accuracy in detecting KPC β-lactamases .

- HDAC inhibition: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylases at low concentrations (1 µM), suggesting that substituents with ether linkages improve potency .

Antiproliferative Effects

Physicochemical Properties

Key Insights :

- The phenylcarbamoyl group reduces solubility compared to carboxy-substituted analogues but improves target specificity.

- Free boronic acids generally oxidize slower than esters (e.g., compound 10 in oxidizes 50% in 22 minutes), suggesting better stability in aqueous environments .

生物活性

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid, with the CAS number 874288-40-1, is an organoboron compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluoro group and a phenylcarbamoyl group. Its molecular formula is , and it is characterized by the following structural attributes:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂BFNO₃ |

| Molecular Weight | 251.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 874288-40-1 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit certain proteases, which are enzymes crucial for various cellular processes. For example, boronic acids are known to interact with serine proteases, potentially leading to the development of inhibitors for diseases such as cancer and viral infections .

- Suzuki-Miyaura Coupling : The compound is utilized in organic synthesis through the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds. This method is particularly valuable in synthesizing complex organic molecules that may exhibit biological activity.

- Antimicrobial Activity : Research indicates that boronic acids can exhibit antibacterial properties, particularly against beta-lactam-resistant bacteria. The mechanism often involves the inhibition of beta-lactamases, enzymes that confer antibiotic resistance .

Anticancer Activity

Several studies have demonstrated the potential of this compound in cancer therapy:

- Mechanism : The compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to inhibited cell proliferation .

- Case Study : In vitro studies showed that derivatives of boronic acids can effectively inhibit tumor cell growth with IC50 values in the nanomolar range .

Antibacterial Activity

This compound has shown promise as an antibacterial agent:

- Effectiveness : It has been reported to possess significant inhibitory effects against resistant bacterial strains, with some derivatives achieving Ki values as low as 0.004 µM against class C beta-lactamases .

- Mechanism : The hydroxyl group of boronic acids plays a crucial role in binding to the active site of beta-lactamases, thereby preventing their function .

Antiviral Activity

The antiviral potential of this compound is also noteworthy:

- Mechanism : It has been found to inhibit HIV replication by interfering with viral protease activity, showing effective cellular uptake and inhibition of viral proteins .

- Research Findings : Compounds similar to this compound have demonstrated IC50 values around 5 µM against HIV, indicating moderate efficacy .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。